molecular formula C16H15BrN2O3 B3865846 3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide CAS No. 5556-09-2

3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B3865846
CAS No.: 5556-09-2
M. Wt: 363.21 g/mol
InChI Key: ASASIZXTVHPWSF-VCHYOVAHSA-N
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Description

3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide: is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a methoxy-substituted phenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazide.

    Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding hydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

Biology: It has been studied for its potential antimicrobial and anticancer properties. The presence of the hydrazone linkage is known to enhance biological activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with cellular targets through the hydrazone linkage, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide

Comparison:

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide has additional bromine and hydroxyl groups, which may enhance its biological activity but also increase its molecular weight and complexity.
  • 3-bromo-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide is similar in structure but differs in the position of the methoxy groups, which can affect its reactivity and interaction with biological targets.

The uniqueness of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-bromo-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-8-4-6-12(15(14)22-2)10-18-19-16(20)11-5-3-7-13(17)9-11/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASASIZXTVHPWSF-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416505
Record name AC1NSIZ7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-09-2
Record name AC1NSIZ7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
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3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
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3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
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3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
Reactant of Route 6
3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide

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